5-(4-Bromophenyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-(4-bromophenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQNUYRCFKNZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)pyrimidin-4-amine typically involves the reaction of 4-bromoaniline with a pyrimidine derivative. One common method includes the nucleophilic substitution reaction where 4-bromoaniline reacts with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atoms with the bromophenyl group, yielding this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve the use of more efficient catalysts and solvents to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a new aryl or alkyl-substituted pyrimidine derivative .
Scientific Research Applications
5-(4-Bromophenyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Heterocyclic Modifications
Thieno- and Furo-Pyrimidine Analogues
- N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine (): Structure: Thieno[2,3-d]pyrimidine core with a bromophenyl group. Properties: Molecular weight = 440.32, m.p. = 149–152°C.
- 5-(4-Bromophenyl)-Furo[2,3-d]pyrimidin-4-amine (): Structure: Furo-pyrimidine core. Impact: The oxygen atom in the furan ring may enhance hydrogen bonding, improving solubility over thieno analogues .
Triazole-Thione Derivatives ():
- 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione :
Anticancer Activity
- Compound 4d (5-(4-methoxyphenyl)pyrimidine derivative, ): Activity: 39.52% growth inhibition in melanoma MDA-MB-435 cells. Comparison: Methoxy (electron-donating) substituents enhance activity compared to chloro groups (e.g., Compound 4e, 47.86% growth in K-562) .
Pesticidal Activity
- U7 and U8 (): Structure: Pyrimidin-4-amine with trifluoromethyl-oxadiazole and bromo/chloro substituents. Activity: LC50 = 3.57–4.22 mg/L against Mythimna separata; EC50 = 24.94–30.79 mg/L against Pseudoperonospora cubensis. Mechanism: Bromine improves AChE inhibition (U8: 0.184 U/mg prot) through distinct docking modes vs. flufenerim .
Receptor Agonism
Key Findings and Contradictions
- Substituent Position : Para-bromophenyl enhances activity in pyrimidines (e.g., U8 ), but meta-substitutions in triazoles () show varied efficacy.
- Electron Effects : Methoxy groups (electron-donating) improve anticancer activity in pyrimidines , while bromine (electron-withdrawing) optimizes pesticidal AChE binding .
- Heterocyclic Cores: Thieno- and furo-pyrimidines exhibit higher molecular weights and altered solubility profiles compared to simple pyrimidines .
Biological Activity
5-(4-Bromophenyl)pyrimidin-4-amine, a compound characterized by its pyrimidine structure and a bromophenyl substituent, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and case studies.
Molecular Formula : C10H9BrN4
CAS Number : 56239-14-6
Molecular Weight : 253.11 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Topoisomerases : This compound has been shown to inhibit both topoisomerase I and II, which are crucial enzymes involved in DNA replication and transcription. Inhibition of these enzymes can lead to cytotoxic effects in cancer cells by inducing DNA damage and preventing cell division .
- Cyclooxygenase (COX) Enzymes : It exhibits selective inhibition of COX-2 over COX-1, suggesting potential anti-inflammatory properties alongside its anticancer activity .
Anticancer Activity
Several studies have demonstrated the anticancer efficacy of this compound against various cancer cell lines:
- Cytotoxicity : The compound showed significant cytotoxic effects against FaDu cells (human head and neck cancer) with an IC50 value of approximately 1.73 μM. Morphological changes indicative of apoptosis were observed via microscopy .
- Mechanistic Studies : The compound induced autophagy and apoptosis in cancer cells, as evidenced by increased levels of LC3A/B and cleaved caspase-3. Additionally, it caused G2/M phase cell cycle arrest in MCF-7 breast cancer cells .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| FaDu | 1.73 | Topoisomerase inhibition, apoptosis |
| MCF-7 | Varies | G2/M phase arrest, oxidative stress |
| HTB-43 | Varies | Induction of autophagy |
Case Studies
- Inhibition Studies : A study highlighted the ability of this compound to inhibit topoisomerase I activity effectively. This inhibition was linked to morphological alterations in treated cells, confirming the compound's cytotoxic potential .
- Dual Activity : Research indicated that this compound not only serves as a topoisomerase inhibitor but also exhibits anti-inflammatory properties through selective COX-2 inhibition. This dual action enhances its therapeutic potential in treating cancer with concurrent inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
